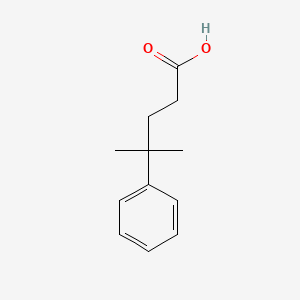

4-Methyl-4-phenylpentanoic acid

Description

Historical Development and Initial Recognition of Phenylpentanoic Acid Frameworks

The study of phenylpentanoic acid frameworks is rooted in the broader historical development of organic synthesis. Early milestones in the 19th century, such as Wöhler's synthesis of urea (B33335) in 1828 and Kolbe's synthesis of acetic acid in 1845, laid the groundwork for the laboratory synthesis of organic compounds. jrfglobal.com A significant advancement came with Robinson's 1917 synthesis of tropinone, which demonstrated a rational, biomimetic approach to creating complex molecules and introduced a foundational logic for retrosynthetic analysis. jrfglobal.com

The specific exploration of phenyl-substituted alkanoic acids gained traction as synthetic methodologies became more sophisticated. A notable synthesis of 4-methyl-4-phenylpentanoic acid was documented in The Journal of Organic Chemistry in 1958. guidechem.com The development of various phenylpentanoic acid derivatives has been driven by their utility as intermediates in the synthesis of more complex molecules, including those with potential pharmacological applications. lookchem.comgoogle.com For instance, research into related structures like (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) has been part of the development of aspartic proteinase inhibitors. nih.gov The ongoing exploration of these frameworks highlights their importance in medicinal chemistry and organic synthesis. nih.govresearchgate.net

Structural Features and Nomenclature within the Carboxylic Acid Class

This compound belongs to the carboxylic acid class of organic compounds, which are characterized by the presence of a carboxyl functional group (-COOH). wikipedia.orglibretexts.org This group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. libretexts.orgpressbooks.pub The carbon atom of the carboxyl group is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. libretexts.orgopenstax.org

The general formula for a carboxylic acid is R-COOH, where 'R' represents the rest of the molecule. byjus.com Carboxylic acids are polar molecules due to the two electronegative oxygen atoms and their ability to act as both hydrogen bond donors and acceptors. wikipedia.orgopenstax.org This property leads to strong intermolecular hydrogen bonding, often resulting in the formation of cyclic dimers, which gives them higher boiling points compared to alcohols of similar molecular weight. libretexts.orgopenstax.org

The nomenclature of carboxylic acids follows systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orgjove.com For acyclic carboxylic acids, the '-e' at the end of the parent alkane's name is replaced with '-oic acid'. pressbooks.pubchemistrysteps.com The carbon chain is numbered starting from the carboxyl carbon as position 1. pressbooks.pubbyjus.com Therefore, for the compound , the pentanoic acid backbone indicates a five-carbon chain. A methyl group and a phenyl group are both located at the fourth carbon position, leading to the IUPAC name this compound. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₂ guidechem.comnih.gov |

| Molecular Weight | 192.25 g/mol guidechem.comnih.gov |

| IUPAC Name | This compound nih.gov |

| Canonical SMILES | CC(C)(CCC(=O)O)C1=CC=CC=C1 guidechem.comnih.gov |

| InChIKey | VXBYMGKKKVYYCQ-UHFFFAOYSA-N guidechem.comnih.gov |

| CAS Number | 4408-55-3 guidechem.comnih.gov |

| pKa (Predicted) | 4.70 ± 0.10 guidechem.com |

| XLogP3-AA | 2.9 nih.gov |

This table presents computed and predicted data from various chemical databases.

Overview of Current Research Trajectories for this compound and Related Derivatives

Current research involving this compound and its derivatives primarily focuses on its role as a chemical intermediate and a building block in organic synthesis. lookchem.comevitachem.com It is used as a starting material for the preparation of other organic compounds and organometallic complexes. biosynth.com For example, its nitrile derivative, 4-methyl-4-phenylpentanenitrile, can be synthesized and subsequently used in other chemical transformations.

Derivatives of phenylpentanoic acids are being explored for their potential biological activities, which drives synthetic efforts in this area. For instance, certain pentanoic acid derivatives are investigated for their potential in drug development, including for anti-inflammatory or analgesic properties. google.com The synthesis of complex molecules such as cyclodepsipeptides, which have a range of biological activities, can involve amino acid residues derived from phenylpentanoic acid frameworks. researchgate.net Specifically, residues like (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) are found in natural products and are targets of synthetic studies. nih.govresearchgate.net Research also extends to the synthesis of isotopically labeled versions and various ester derivatives, such as methyl 4-methyl-4-phenylpentanoate, for use in further research. nih.gov

Table 2: Selected Derivatives and Related Compounds of Phenylpentanoic Acid in Research

| Compound Name | Molecular Formula | Research Context |

|---|---|---|

| 4-Methyl-4-phenylpentanenitrile | C₁₂H₁₅N | Intermediate for synthesis of amines and other derivatives. |

| (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) | C₁₁H₁₅NO₃ | A component of potent enzyme inhibitors. nih.gov |

| L-2-Amino-5-phenyl-pentanoic acid | C₁₁H₁₅NO₂ | Studied in the context of amino acid chemistry and synthesis. nih.gov |

| Methyl 4-methyl-4-phenylpentanoate | C₁₃H₁₈O₂ | Ester derivative used in further synthetic modifications. nih.gov |

The study of these compounds contributes to the broader understanding of organic reaction mechanisms and the development of new synthetic methodologies. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,9-8-11(13)14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBYMGKKKVYYCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4408-55-3 | |

| Record name | 4-methyl-4-phenylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 4 Phenylpentanoic Acid

Established Synthetic Pathways and Chemical Transformations

The foundational methods for synthesizing 4-Methyl-4-phenylpentanoic acid often involve the transformation of functional groups in precursor molecules that already possess the core carbon skeleton.

A primary and well-established route to this compound involves the hydrolysis of the corresponding nitrile, 4-methyl-4-phenylpentanenitrile. This reaction is a classic method for carboxylic acid synthesis, where the nitrile group is converted to a carboxylic acid group, typically under acidic or basic conditions with heating. orgsyn.org The nitrile precursor itself can be synthesized from other starting materials.

Another significant pathway begins with the oxidation of 4-methyl-4-phenyl-1-pentanal. google.com Aldehyd oxidation is a fundamental transformation in organic chemistry that can be achieved using a variety of oxidizing agents to yield the carboxylic acid.

Furthermore, the synthesis can commence from more basic starting materials. For instance, a Grignard reaction involving a suitable phenylmagnesium bromide and a lactone, such as dihydro-5,5-dimethyl-2(3H)-furanone, can be employed to construct the necessary carbon framework, followed by subsequent chemical modifications to arrive at the final acid. lookchem.com

A documented synthesis involves the reaction of cinnamyl alcohol with triethyl orthoacetate, followed by hydrolysis, to produce 3-phenyl-4-pentenoic acid. orgsyn.org While this yields a related structure, further modifications would be necessary to introduce the additional methyl groups required for this compound.

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and environmental footprint. For the synthesis of related structures, catalytic hydrogenations are prominent. For example, the asymmetric hydrogenation of β,β-disubstituted acrylic acids using nickel catalysts has been shown to be highly enantioselective, producing chiral carboxylic acids. rsc.org A similar strategy could be adapted for the synthesis of chiral this compound from an appropriate unsaturated precursor.

Another innovative approach involves hydroformylation. The hydroformylation of a precursor like 3-methyl-3-phenyl-1-butene (B95267) using a rhodium catalyst could produce the intermediate aldehyde, 4-methyl-4-phenyl-1-pentanal, which can then be oxidized to the target acid. google.com This method is advantageous as it builds the carbon chain and introduces the aldehyde functionality in a single, atom-economical step.

Precursor Chemistry and Strategic Selection of Starting Materials

The choice of starting materials is critical and is dictated by factors such as commercial availability, cost, and the efficiency of the subsequent synthetic steps. A variety of common laboratory chemicals can serve as precursors for the synthesis of this compound. lookchem.com

Benzene (B151609) and Acetophenone (B1666503) : These are fundamental aromatic building blocks. Friedel-Crafts type reactions can be employed to append the necessary side chain to the benzene ring.

4-Methyl-4-phenylpentanenitrile : This is a direct precursor that can be hydrolyzed to the desired acid. Its synthesis might start from simpler materials. orgsyn.orglookchem.com

3-Methyl-3-phenylbutan-1-ol : This alcohol can be converted to a halide or other leaving group to allow for the introduction of a cyano group or another carboxylate equivalent, which is then transformed into the final acid. lookchem.com

5-Methyl-5-phenyl-dihydro-furan-2-one : This lactone precursor can be opened via reaction with a suitable nucleophile as part of a multi-step synthesis. lookchem.com

The strategic selection from this list depends on the desired scale of the synthesis, the required purity of the final product, and the available laboratory infrastructure.

Optimization of Reaction Conditions and Process Parameters

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. This includes the selection of the solvent, reaction temperature, pressure, and the stoichiometry of the reactants.

The choice of solvent can significantly influence reaction rates and outcomes. In related syntheses, a range of solvents has been explored. For instance, in the esterification of similar acids, solvents like N,N-dimethylformamide (DMF) and 1,2-dichloroethane (B1671644) (DCE) have been tested, with DMF sometimes providing higher yields at elevated temperatures. acs.org In catalytic hydrogenations, solvents such as methanol (B129727), ethanol (B145695), and tetrahydrofuran (B95107) (THF) are commonly used. rsc.orgresearchgate.netchinesechemsoc.org The hydrolysis of nitrile precursors is often carried out in aqueous solutions of acids or bases, sometimes with a co-solvent like ethanol or ethylene (B1197577) glycol to improve solubility. orgsyn.org

The following table summarizes solvents used in analogous synthetic transformations, highlighting the importance of empirical selection for process optimization.

Temperature and pressure are critical parameters, especially in catalytic reactions. Catalytic hydrogenations, for example, can be run at room temperature but often require high pressures of hydrogen gas (from 10 to 80 atm) to proceed efficiently. rsc.orgchinesechemsoc.org The hydrolysis of nitriles typically requires heating, often to the reflux temperature of the solvent, to drive the reaction to completion. orgsyn.org

Stoichiometry, the molar ratio of reactants, is also crucial. For instance, in esterification reactions using coupling agents like N,N'-diisopropylcarbodiimide (DIC), a slight excess of the coupling agent and the alcohol may be used to ensure the complete conversion of the carboxylic acid. acs.org In reactions involving strong bases like sodium hydride (NaH), precise control of stoichiometry is necessary to avoid side reactions.

The table below provides examples of optimized parameters from related syntheses, which would serve as a starting point for the synthesis of this compound.

Industrial Synthesis Considerations and Scale-Up Methodologies

The industrial production of this compound and related arylalkanoic acids necessitates robust, efficient, and scalable synthetic routes. While specific large-scale production data for this compound is not extensively published, industrial methodologies can be inferred from established processes for structurally similar compounds, such as α-aryl-alkanoic acids (AAMs).

A common and industrially viable method for preparing arylalkanoic acids involves the rearrangement of α-halo-ketones . This process typically starts with an α-halogen-alkyl-arylketone, which is heated in a saturated aliphatic diol (like ethylene glycol) in the presence of a Brønsted acid. The subsequent alkalinization of the reaction mixture yields the desired acid. This two-step process is considered amenable to industrial-scale operations. google.com The starting α-halo-ketones can be readily prepared via a Friedel-Crafts reaction. google.comgoogle.com

Another scalable approach is the conjugate addition of Grignard reagents to α,β-unsaturated acids. For instance, the synthesis of the related compound (±)-4-Methyl-3-phenylpentanoic acid is achieved through the conjugate addition of an isopropyl magnesium bromide to cinnamic acid. almacgroup.com Grignard reactions are a cornerstone of industrial organic synthesis, though they require strict control of anhydrous conditions and temperature, especially during scale-up.

For the large-scale production of arylalkanoic acids, process optimization focuses on several key factors:

Raw Material Cost and Availability: The selection of starting materials, such as the appropriate aryl ketone or unsaturated acid, is a primary economic driver.

Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that are optimized to maximize yield and throughput while ensuring safety. Industrial processes often favor conditions at or near atmospheric pressure and moderate temperatures to reduce equipment costs and energy consumption. google.com

Catalyst Efficiency and Recovery: In catalyzed reactions, such as those employing zinc salts for ketal conversion, the efficiency, cost, and recyclability of the catalyst are paramount. google.com

Downstream Processing: The isolation and purification of the final product represent a significant portion of the manufacturing cost. This includes extractions, crystallizations, and chromatography. Efficient methods, such as extraction with organic solvents like methylene (B1212753) chloride followed by treatment with aqueous sodium bicarbonate, are employed to isolate the acid. google.com

The table below outlines key parameters for analogous industrial synthesis methods.

Table 1: Comparison of Industrial Synthesis Parameters for Arylalkanoic Acids

| Parameter | Method 1: α-Halo-Ketone Rearrangement google.com | Method 2: Grignard Conjugate Addition almacgroup.com |

|---|---|---|

| Key Reactants | α-halogen-alkyl-arylketone, Aliphatic diol | Grignard reagent (e.g., Isopropyl magnesium bromide), α,β-Unsaturated acid (e.g., Cinnamic acid) |

| Catalyst/Reagent | Brønsted acid, Inorganic base (e.g., NaOH) | Magnesium, Diethyl ether |

| Solvent | Ethylene glycol | Diethyl ether |

| Typical Temperature | ~115°C for rearrangement, 95°C for hydrolysis | 0°C to room temperature |

| Key Scale-Up Challenge | Handling of halogenated intermediates, energy costs for heating. | Strict moisture exclusion, management of exothermic reaction. |

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production by minimizing waste, using less hazardous materials, and improving energy efficiency.

Catalytic Approaches: A central tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. For arylalkanoic acids, advancements include the development of highly efficient nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids, which can produce chiral acids with high enantioselectivity (up to 99% ee) and high yields (up to 98%). rsc.org This method often utilizes hydrogen gas and a small amount of a chiral catalyst, significantly improving atom economy compared to classical resolutions.

Biocatalysis: The use of enzymes (biocatalysts) offers a highly selective and environmentally benign alternative to traditional chemical methods. Lipases, a class of hydrolase enzymes, are widely used for the kinetic resolution of 3-arylalkanoic acids. almacgroup.commdpi.com These reactions are typically performed under mild conditions (room temperature, neutral pH) in aqueous media or green solvents like tert-butyl methyl ether (MTBE), reducing energy consumption and avoiding harsh reagents. almacgroup.commdpi.com For example, lipases from Burkholderia cepacia and Alcaligenes spp. have been successfully used to resolve racemic 3-phenylbutanoic acid, yielding the desired enantiomers with high purity. almacgroup.commdpi.com

Alternative Reagents and Feedstocks:

Sustainable Reagents: Replacing hazardous reagents with greener alternatives is a key strategy. Diphenyl carbonate (DPC), an environmentally benign substitute for phosgene, can be used to synthesize phenyl esters from carboxylic acids under neat conditions with only catalytic amounts of a base, reducing waste. rsc.org

CO2 as a Feedstock: A frontier in green chemistry is the use of carbon dioxide (CO2) as a C1 building block. Research has demonstrated that nickel-catalyzed carboxylation can directly convert simple alcohols and other organic substrates into valuable carboxylic acids, offering a highly sustainable pathway. europa.eursc.org While not yet specific to this compound, this technology represents a future direction for sustainable acid synthesis.

Energy Efficiency: Photocatalytic methods, which use light to drive chemical reactions, are gaining traction. For instance, the photocatalytic carboxylation of alkylphenyl ketones can produce acylphenylacetic acids at room temperature using a simple LED lamp, significantly lowering the energy footprint of the synthesis. rsc.org

The following table summarizes green approaches applicable to the synthesis of arylalkanoic acids.

Table 2: Overview of Green Synthetic Approaches for Arylalkanoic Acids

| Approach | Principle(s) of Green Chemistry | Example Application | Key Advantages |

|---|---|---|---|

| Asymmetric Catalysis | Catalysis, Atom Economy | Ni-catalyzed hydrogenation of acrylic acids. rsc.org | High yield and enantioselectivity, reduces waste from chiral resolution. |

| Biocatalysis | Use of Renewable Feedstocks, Safer Solvents & Reagents, Energy Efficiency | Lipase-mediated kinetic resolution of esters. almacgroup.commdpi.com | Mild reaction conditions, high selectivity, biodegradable catalyst. |

| Sustainable Reagents | Safer Chemistry | Use of Diphenyl Carbonate (DPC) for ester synthesis. rsc.org | Avoids toxic reagents like phosgene, reduces waste. |

| CO2 Fixation | Use of Renewable Feedstocks, Atom Economy | Nickel-catalyzed carboxylation of alcohols. europa.eu | Utilizes a waste product (CO2) as a raw material. |

| Photocatalysis | Energy Efficiency | LED-driven carboxylation of ketones. rsc.org | Operates at ambient temperature, reducing energy consumption. |

Chemical Transformations and Mechanistic Studies of 4 Methyl 4 Phenylpentanoic Acid

Investigations into Functional Group Interconversions

The carboxylic acid group of 4-methyl-4-phenylpentanoic acid is a focal point for a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives. These transformations, including esterification, amidation, oxidation, and reduction, are fundamental in modifying the compound's physical and chemical properties.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. learncbse.in For instance, the reaction with methanol (B129727) yields methyl 4-methyl-4-phenylpentanoate. nih.gov To drive the equilibrium towards the product, it is often necessary to remove water or the ester as it is formed. learncbse.in Alternatively, the acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the corresponding ester. google.com

Amidation reactions of this compound proceed through the formation of an amide bond with an amine. Similar to esterification, this can be accomplished by activating the carboxylic acid. One common method involves the use of coupling reagents that facilitate the reaction between the carboxylic acid and an amine. Another approach is the conversion of the carboxylic acid to its corresponding acyl chloride, which then reacts with an amine to produce the amide. nih.govrsc.org The sequence of reagent addition can significantly impact the outcome of amidation reactions mediated by reagents like triphenylphosphine (B44618) and iodine, with the formation of an acid anhydride (B1165640) as a potential side reaction. rsc.org

Interactive Table: Examples of Esterification and Amidation Products

| Product Name | Molecular Formula | Starting Material | Reagent |

| Methyl 4-methyl-4-phenylpentanoate | C13H18O2 | This compound | Methanol |

| 4-Methyl-2-phenylpentanamide | C12H17NO | This compound | Amine |

Oxidative Pathways and Product Formation

The oxidation of this compound can lead to a variety of products, depending on the reaction conditions and the oxidizing agent employed. Vigorous oxidation can result in the cleavage of the carbon chain. For example, the oxidation of related structures can yield smaller carboxylic acids. byjus.com The presence of a phenyl group and a tertiary carbon atom can influence the regioselectivity of the oxidation.

Studies on the oxidative degradation of similar phenyl-containing alkanoic acids have shown the formation of a series of smaller carboxylic acids and benzaldehyde (B42025) as the main product. rsc.org The reaction often proceeds via the formation of hydroperoxide intermediates. For instance, the photooxygenation of related unsaturated esters using singlet oxygen leads to the formation of hydroperoxides, which can then be reduced to the corresponding alcohols. thieme-connect.de

Reduction Reactions and Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 4-methyl-4-phenylpentan-1-ol. This transformation is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting alcohol can serve as a precursor for the synthesis of other derivatives.

Further modifications of the molecule can be achieved through the reduction of other functional groups that may be introduced. For example, if a keto group is present in a derivative, it can be reduced to a secondary alcohol. The choice of reducing agent is crucial to achieve selectivity in molecules with multiple reducible functional groups.

Detailed Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of the chemical transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. This involves the study of reaction intermediates, transition states, and the kinetic and thermodynamic factors that govern reactivity.

Reaction Intermediates and Transition State Analysis

The mechanisms of many reactions involving this compound and its derivatives have been investigated through computational and experimental methods. For instance, in the oxidation of related compounds, the formation of radical intermediates has been proposed. In amidation reactions mediated by triphenylphosphine and iodine, various phosphorus-containing intermediates such as acyloxyphosphonium salts and aminophosphonium iodide have been identified through 31P NMR spectroscopy. rsc.org The relative stability of these intermediates can determine the reaction pathway and the final products. rsc.org

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insights into the energy barriers of different reaction pathways. rsc.org For example, in the context of enzyme-catalyzed reactions, transition state models like the Anh-Eisenstein model have been used to explain the stereoselectivity of certain transformations. core.ac.uk The study of transition states is also important in understanding the reactivity of related compounds in processes like nucleophilic substitution. scispace.com

Kinetic and Thermodynamic Aspects of Reactivity

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For example, the kinetics of esterification reactions are often studied to determine the reaction order with respect to each reactant and the activation energy. researchgate.net The rate of reaction can be influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netorientjchem.org In the oxidation of related oxo-acids, the reaction has been shown to be first order with respect to the oxidant, the substrate, and the acid catalyst. orientjchem.org

Reactivity Studies with Various Reagents and Catalytic Systems

The reactivity of this compound is influenced by its unique structure, which includes a carboxylic acid functional group, a stable phenyl ring, and a quaternary carbon atom. Research has explored several transformations, including oxidation and reduction.

One of the noted reactions is the oxidation by cobalt(III) ions. rsc.orgrsc.orgbiosynth.com Studies have identified the reaction products, which confirm a stepwise oxidative degradation mechanism previously proposed for this compound. rsc.orgrsc.org While the specific products identified in the study substantiate the proposed mechanism, the detailed structures of these degradation products are not fully elaborated in available abstracts. rsc.orgrsc.orgbiosynth.com The reaction with cobaltic oxide is said to proceed via a stepwise oxidation process, forming an organometallic complex as an intermediate. biosynth.com

The carboxylic acid group of this compound can undergo typical reactions. For instance, it can be reduced to the corresponding alcohol, 4-methyl-4-phenyl-1-pentanol, using lithium aluminum hydride. dss.go.th This transformation highlights the reactivity of the carboxyl group, which is a common feature for carboxylic acids.

Furthermore, this compound serves as a chemical intermediate for the synthesis of other molecules. biosynth.com Downstream products include derivatives where the phenyl ring is substituted (e.g., with nitro, amino, or methoxy (B1213986) groups) and amide derivatives formed from the carboxylic acid, such as 4-methyl-4-phenyl-valeric acid anilide. This implies that the compound can undergo electrophilic aromatic substitution on the phenyl ring and nucleophilic acyl substitution at the carboxyl group.

Comparative Reactivity Analysis with Analogous Phenylalkanoic Acids

A comparative analysis of this compound with its structural analogs, particularly in the context of intramolecular Friedel-Crafts acylation, reveals the significant impact of its quaternary benzylic carbon. This reaction is a common method for synthesizing polycyclic ketones from phenylalkanoic acids, typically using a strong acid catalyst like polyphosphoric acid (PPA). masterorganicchemistry.comunishivaji.ac.in

The general trend for intramolecular Friedel-Crafts reactions shows that the formation of six-membered rings is often favored over five- or seven-membered rings. masterorganicchemistry.com For example, 5-phenylvaleric acid readily undergoes cyclization with PPA to form benzsuberone (a seven-membered ring ketone). unishivaji.ac.in In contrast, 4-phenylbutyric acid cyclizes to form α-tetralone, a six-membered ring ketone. unishivaji.ac.in

The reactivity of 4-phenylpentanoic acid, a close analog lacking the gem-dimethyl group, is particularly relevant. Under Friedel-Crafts conditions, 4-phenylpentanoic acid cyclizes to form 4-methyl-1-tetralone (B8906) in high yield. This reaction proceeds via the formation of an acylium ion, followed by electrophilic attack on the phenyl ring and subsequent ring closure to form the six-membered tetralone ring.

In the case of this compound, the presence of the quaternary carbon (a carbon atom bonded to four other carbon atoms) at the benzylic position introduces significant steric hindrance. This gem-dimethyl group shields the phenyl ring, making an intramolecular Friedel-Crafts acylation reaction that would form 4,4-dimethyl-1-tetralone sterically hindered and electronically disfavored. The Thorpe-Ingold effect, or gem-dialkyl effect, would typically favor ring closure; however, the direct acylation at the ortho position is impeded. While there is no specific literature detailing a successful intramolecular Friedel-Crafts acylation of this compound, the established principles and the outcomes for its analogs suggest that this reaction would be significantly more challenging compared to its non-methylated counterparts.

The table below summarizes the outcomes of intramolecular acylation for several analogous phenylalkanoic acids.

| Starting Material | Reagent | Product | Ring Size | Yield | Reference(s) |

| 4-Phenylpentanoic acid | PPA | 4-Methyl-1-tetralone | 6 | High | |

| 5-Phenylvaleric acid | PPA | Benzsuberone | 7 | 92% | unishivaji.ac.in |

| 4-Phenylbutyric acid | PPA | α-Tetralone | 6 | High | unishivaji.ac.in |

| γ-(m-tolyl)valeric acid | PPA | 4,6-Dimethyl-1-tetralone | 6 | 94% | unishivaji.ac.in |

This comparative data underscores the structural nuances that dictate the reactivity of phenylalkanoic acids. The substitution pattern on the alkyl chain, particularly at the benzylic position, is a critical determinant for the feasibility and outcome of intramolecular cyclization reactions.

Stereochemical Investigations Pertaining to 4 Methyl 4 Phenylpentanoic Acid and Its Chiral Congeners

Enantioselective and Diastereoselective Synthesis Approaches

The controlled synthesis of specific stereoisomers of 4-methyl-4-phenylpentanoic acid and related chiral molecules is paramount for studying their distinct properties. Researchers have employed various asymmetric strategies to achieve high levels of enantiomeric and diastereomeric purity.

One prominent method is the asymmetric hydrogenation of prochiral olefins. For instance, the highly enantioselective nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids has been successfully used to synthesize chiral congeners. The hydrogenation of (Z)-4-methyl-3-phenylpent-2-enoic acid using a nickel catalyst system yields (S)-4-methyl-3-phenylpentanoic acid with high yield and excellent enantiomeric excess (ee). rsc.org This method relies on a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the double bond.

Another approach involves the diastereoselective alkylation of chiral substrates. The methylation of methyl 4-phenylpentanoate, for example, results in a mixture of diastereomers, specifically methyl (2RS,4SR)-2-methyl-4-phenylpentanoate and methyl (2RS,4RS)-2-methyl-4-phenylpentanoate, in a nearly 1:1 ratio (44:56). psu.edu While this particular reaction shows low diastereoselectivity, it highlights the principle of creating a new stereocenter in a molecule that already contains one.

Auxiliary-controlled aldol (B89426) additions represent a powerful tool for establishing stereocenters with high control. The Evans asymmetric aldol reaction, using a chiral oxazolidinone auxiliary, has been applied to synthesize precursors for related structures like (3S)-hydroxy-5-phenylpentanoic acid. mdpi.com In this method, the chiral auxiliary is temporarily attached to the substrate, directing the approach of the electrophile to create the desired stereoisomer with high diastereoselectivity. mdpi.com The subsequent removal of the auxiliary reveals the enantiomerically enriched product. mdpi.com

The asymmetric Michael addition is another effective strategy. For example, the addition of diethyl malonate to β-methyl-β-nitrostyrene can be catalyzed by chiral catalysts to produce enantiomerically enriched adducts, which are precursors to chiral γ-nitro esters like methyl 4-nitro-3-phenylpentanoate. caldic.com These intermediates can then be converted into more complex chiral molecules. caldic.com

Table 1: Examples of Asymmetric Synthesis Approaches and Outcomes

| Precursor | Reaction Type | Product | Yield | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| (Z)-4-Methyl-3-phenylpent-2-enoic acid | Asymmetric Hydrogenation | (S)-4-Methyl-3-phenylpentanoic acid | 98% | 99% ee | rsc.org |

| Methyl 4-phenylpentanoate | Diastereoselective Methylation | Methyl (2RS,4SR)- and (2RS,4RS)-2-methyl-4-phenylpentanoate | - | 44:56 dr | psu.edu |

| 3-Phenylpropanal | Evans Aldol Addition | (3'S,4R)-Aldol Adduct | 49% | 5.4:1 dr | mdpi.com |

Chiral Resolution Techniques for Enantiomeric Purity

When a chemical synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution is necessary to isolate the individual enantiomers. This separation is crucial as enantiomers can have different biological activities and chemical properties.

The most traditional and widely used method is diastereomeric salt formation . wikipedia.org This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as an alkaloid like cinchonidine (B190817) or a chiral amine. wikipedia.orgnii.ac.jp This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.orgnii.ac.jp After separation, the desired enantiomer of the acid can be recovered by treating the isolated diastereomeric salt with an achiral acid to remove the resolving agent. wikipedia.org This method has been effectively applied to resolve congeners like 3-hydroxy-5-phenylpentanoic acid. nii.ac.jpresearchgate.net

Kinetic resolution is another powerful strategy that utilizes the differential reaction rates of enantiomers with a chiral catalyst or reagent. almacgroup.com In this process, one enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. A significant advantage is that it can provide access to both enantiomers from a single process. almacgroup.com

Enzyme-catalyzed reactions are particularly effective for kinetic resolutions due to their high enantioselectivity under mild conditions. almacgroup.com For instance, the hydrolysis of racemic ethyl 3-phenylpentanoate, an ester analog, has been achieved using various lipases. Depending on the enzyme used, the reaction can selectively hydrolyze one ester enantiomer to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. For example, using a lipase (B570770) from Alcaligenes spp. resulted in the formation of (S)-3-phenylbutanoic acid with 97% ee, while the unreacted (R)-ethyl ester was recovered with 98% ee. almacgroup.com

Table 2: Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl 3-phenylbutanoate

| Biocatalyst | Conversion (%) | Enantiomeric Excess (ee) of Acid Product | Enantiomeric Excess (ee) of Ester Substrate | Reference |

|---|---|---|---|---|

| Lipase from Candida rugosa | 48 | 91% (S) | 88% (R) | almacgroup.com |

| Lipase from Pseudomonas cepacia | 49 | >99% (S) | 96% (R) | almacgroup.com |

| Lipase from Alcaligenes spp. | 49 | 97% (S) | 98% (R) | almacgroup.com |

Configurational Stability and Stereomutation Studies

The configurational stability of a stereocenter is a measure of its resistance to inversion, which would lead to racemization (for a single stereocenter) or epimerization (for molecules with multiple stereocenters). rsc.org Generally, sp³-hybridized carbon centers, like the chiral center in this compound, are configurationally stable under normal conditions. However, under certain reaction conditions, this stability can be compromised.

Stereomutation, the interconversion of stereoisomers, can occur through various mechanisms. rsc.org For carboxylic acids and their derivatives, a common pathway for racemization involves the formation of an achiral enol or enolate intermediate. If the chiral center is α to a carbonyl group, a proton can be removed under basic conditions to form a planar enolate, which can then be re-protonated from either face, leading to a loss of stereochemical information. For this compound, the stereocenter is at the 4-position (a quaternary γ-carbon), not adjacent to the carbonyl group, which imparts high configurational stability against enolization-based racemization.

However, in certain synthetic transformations, stereomutation can be intentionally induced. In a process known as Dynamic Kinetic Resolution (DKR) , a racemic starting material is converted into a single enantiomer of the product in a theoretical yield of up to 100%. This is achieved by combining a kinetic resolution with a rapid in-situ racemization (stereomutation) of the starting material. For this to be effective, the rate of racemization of the slower-reacting enantiomer into the faster-reacting one must be significantly faster than the rate of the resolution reaction itself. This principle has been applied in the asymmetric hydrogenation of certain allylic alcohols where acidic additives promote the stereomutation of the starting material.

Studies on related compounds, such as derivatives of methyl 5-oxo-4-phenylpentanoate, show that stereocenters can interconvert through the formation of diastereomeric imines that equilibrate via an enamine intermediate. rsc.org This highlights that the choice of reagents and reaction conditions is critical to either preserve or intentionally invert the stereochemistry at a chiral center during a synthetic sequence. caldic.com

Influence of Stereochemistry on Chemical Reactivity and Synthetic Outcomes

The specific three-dimensional arrangement of atoms in a stereoisomer can have a profound influence on its chemical reactivity and the stereochemical outcome of its reactions. dokumen.pub This is primarily due to steric and electronic effects that differentiate the transition states leading to various products.

A key factor is the conformational preference of the molecule. The different spatial arrangements of substituents around a stereocenter can dictate the most stable conformation of the molecule. A reagent will typically approach the molecule from the least sterically hindered direction, and the preferred conformation determines which face this is. psu.edu For example, in the reactions of ketones with a nearby stereocenter, the incoming nucleophile's trajectory is influenced by the size of the substituents on that stereocenter. The reaction proceeds through a transition state that minimizes steric interactions, leading to the preferential formation of one diastereomer over the other. psu.edu

The stereochemical course of intramolecular reactions is also highly dependent on the stereochemistry of the starting material. A classic example is iodolactonization, where an unsaturated carboxylic acid cyclizes upon treatment with iodine. The reaction of 3-phenyl-4-pentenoic acid can produce either a cis or trans substituted lactone. orgsyn.org The ratio of these diastereomeric products is highly dependent on the reaction conditions (kinetic vs. thermodynamic control), which in turn are influenced by the conformational biases imposed by the phenyl group at the stereocenter. orgsyn.org

Electronic effects tied to stereochemistry can also govern reactivity. In the Diels-Alder reaction of substituted 4H-pyrazoles, the nature of the substituents at the C4-stereocenter dramatically affects the diene's reactivity. mdpi.com Electron-withdrawing groups, such as fluorine, can lower the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with an electron-rich dienophile, even without a catalyst. In contrast, alkyl-substituted analogs often require acid catalysis to proceed, demonstrating a clear link between the stereocenter's electronic properties and the molecule's reactivity profile. mdpi.com

Advanced Analytical Methodologies for Research on 4 Methyl 4 Phenylpentanoic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Products

Spectroscopic methods are indispensable for the unambiguous determination of molecular structure. For 4-Methyl-4-phenylpentanoic acid and its precursors, techniques such as NMR, Mass Spectrometry, and Infrared/Raman spectroscopy offer detailed insights into the atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon). fiveable.mehyphadiscovery.com For this compound, both ¹H and ¹³C NMR are used to confirm the complex structure by identifying the unique signals corresponding to each hydrogen and carbon atom in the molecule. fiveable.menih.gov

In ¹H NMR, the chemical shift of a proton is influenced by its electronic environment. The carboxylic acid proton (-COOH) of this compound is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm. fiveable.meyoutube.com The protons on the phenyl ring produce signals in the aromatic region (around 7-8 ppm). The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons appear further upfield. youtube.comresearchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid group is characteristically found far downfield, typically in the 170-185 ppm range. fiveable.me The carbons of the phenyl ring and the aliphatic chain each give distinct signals, allowing for a complete assignment of the carbon framework. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, definitively confirming the structure of synthetic intermediates and the final product. hyphadiscovery.comsi.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid | -COOH | 10.0 - 13.0 | 170 - 185 |

| Aromatic CH | Phenyl Ring | 7.0 - 7.5 | 125 - 130 |

| Quaternary Carbon | C4 (Phenyl-substituted) | - | 145 - 150 |

| Methylene | C2, C3 | 1.8 - 2.5 | 30 - 45 |

| Methyl | C4-CH₃ | 1.3 - 1.5 | 25 - 30 |

Note: Predicted values are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.org It is crucial for confirming the molecular weight of this compound and its synthetic intermediates. google.com Upon ionization, the molecule forms a molecular ion (M⁺), and the m/z of this ion corresponds to the molecular weight of the compound. libretexts.org For this compound (C₁₂H₁₆O₂), the expected molecular weight is approximately 192.25 g/mol . nih.govchemsynthesis.com

Beyond determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. wikipedia.orgpharmacy180.com The energetically unstable molecular ion breaks down into smaller, characteristic fragment ions. libretexts.org For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH, mass loss of 17) or a carboxyl group (-COOH, mass loss of 45). libretexts.org In phenylalkanoic acids, cleavage of bonds adjacent to the aromatic ring is also common. stackexchange.com The McLafferty rearrangement is another characteristic fragmentation process for molecules containing a carbonyl group. wikipedia.org By analyzing these fragments, researchers can piece together the structure of the parent molecule and confirm its identity. This technique is also invaluable for reaction monitoring, where the disappearance of starting material ions and the appearance of product ions can be tracked over time.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | Formula | m/z (Mass-to-Charge Ratio) | Description |

| Molecular Ion | [C₁₂H₁₆O₂]⁺ | 192 | Intact molecule |

| M - OH | [C₁₂H₁₅O]⁺ | 175 | Loss of hydroxyl radical |

| M - COOH | [C₁₁H₁₅]⁺ | 147 | Loss of carboxyl radical |

| M - C₄H₇O₂ | [C₈H₉]⁺ | 105 | Cleavage leading to benzyl (B1604629) cation derivative |

| M - C₅H₁₀ | [C₇H₆O₂]⁺ | 122 | McLafferty rearrangement product |

Note: The relative intensity of peaks can vary depending on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. spectroscopyonline.comwallonie.be They are highly effective for confirming the synthesis of this compound by identifying the characteristic vibrations of its carboxylic acid group. orgchemboulder.com

In IR spectroscopy, the carboxylic acid functional group gives rise to several distinct and easily identifiable absorption bands. jove.com The most prominent is the very broad O-H stretching band, which typically appears in the region of 2500-3300 cm⁻¹. orgchemboulder.com This broadness is a result of strong intermolecular hydrogen bonding, which forms dimers in the solid or liquid state. spectroscopyonline.com Another key absorption is the intense C=O (carbonyl) stretching band, which for a saturated aliphatic acid conjugated with a phenyl ring, appears around 1690-1710 cm⁻¹. spectroscopyonline.comjove.com Additionally, a C-O stretching vibration can be observed between 1210-1320 cm⁻¹. orgchemboulder.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic/Aliphatic C-H | Stretch | 2850 - 3100 | Medium, Sharp |

| Carbonyl C=O | Stretch | 1690 - 1710 | Strong, Sharp |

| Aromatic C=C | Stretch | ~1600, ~1450 | Medium to Weak |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |

| Carboxylic Acid O-H | Bend (out-of-plane) | 900 - 960 | Broad, Medium |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatography is a fundamental separation technique essential for determining the purity of synthesized compounds and for monitoring the conversion of reactants to products. iltusa.com Techniques like HPLC and GC-MS are vital in the development and quality control of chemical syntheses.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis and purity assessment of non-volatile or thermally unstable compounds like this compound. labotec.co.za It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. tandfonline.com For carboxylic acids, reversed-phase HPLC is commonly employed, typically using a C18 stationary phase and a mobile phase consisting of an acidified water/acetonitrile (B52724) or water/methanol (B129727) mixture. mdpi.com

HPLC is used for quantitative analysis, where the concentration of the target compound is determined by comparing its peak area to that of a known standard. labotec.co.za It is also critical for assessing chromatographic purity. royed.innih.gov In this application, the area of the main product peak is compared to the total area of all peaks in the chromatogram. royed.in This allows for the detection and quantification of impurities, such as unreacted starting materials, byproducts, or degradation products. chromatographyonline.com The use of a photodiode array (PDA) detector can further aid in peak purity assessment by comparing UV-Vis spectra across a single chromatographic peak. chromatographyonline.com

Table 4: Example of HPLC Purity Calculation for a this compound Sample

| Peak ID | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 3.5 | 15,000 | 0.5% | Impurity A |

| 2 | 6.8 | 2,955,000 | 98.5% | This compound |

| 3 | 8.1 | 30,000 | 1.0% | Impurity B |

| Total | 3,000,000 | 100.0% |

Chromatographic Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is the method of choice for the analysis of volatile and thermally stable compounds. youtube.com While this compound itself has low volatility and is not typically analyzed directly by GC-MS without derivatization, the technique is invaluable for monitoring its synthesis.

GC-MS is used to analyze the reaction mixture for the presence of volatile starting materials, solvents, or byproducts. epa.gov For instance, in a synthesis starting from acetophenone (B1666503) or other volatile precursors, GC-MS can effectively track their consumption throughout the reaction. lookchem.com It can also identify and quantify any volatile side-products that may form, providing crucial information for optimizing reaction conditions to maximize the yield and purity of the desired non-volatile product. nih.govmdpi.com The mass spectrometer provides definitive identification of the separated volatile components based on their unique fragmentation patterns.

Table 5: Potential Volatile Compounds in the Synthesis of this compound Amenable to GC-MS Analysis

| Compound Name | Molecular Formula | Typical Use/Origin | Reason for GC-MS Monitoring |

| Acetophenone | C₈H₈O | Starting material | Monitor reaction progress/consumption |

| Benzene (B151609) | C₆H₆ | Solvent/starting material | Monitor for residual solvent |

| Toluene | C₇H₈ | Solvent | Monitor for residual solvent |

| Isopropyl bromide | C₃H₇Br | Reagent | Monitor for residual reagent |

| Diethyl ether | C₄H₁₀O | Solvent | Monitor for residual solvent |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone analytical technique for the selective detection and quantification of this compound in intricate matrices like plasma, urine, and tissue homogenates. nih.govfda.gov.tw The power of LC-MS/MS lies in its ability to physically separate the analyte from matrix components via liquid chromatography and then selectively detect it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern using tandem mass spectrometry. nih.gov

However, the analysis of short-chain fatty acids like this compound can present challenges, as their linear structure and small size can lead to poor ionization efficiency, particularly with electrospray ionization (ESI), which is a common technique used in LC-MS. nih.gov To overcome this, derivatization strategies are often employed. This involves chemically modifying the carboxylic acid group to attach a more readily ionizable moiety. nih.govacs.org For instance, conjugation with an amine-containing reagent can significantly enhance the signal intensity in the mass spectrometer, allowing for lower detection limits. nih.gov One such strategy involves conjugation with 4-(pyrrolidine-1-ylmethyl)benzylamine (4PyBA), which not only improves ionization but also directs the fragmentation during collision-induced dissociation (CID) to produce unique daughter ions, ensuring high selectivity for the analyte. nih.gov

The chromatographic separation is typically achieved using reversed-phase columns, such as a Phenyl-Hexyl column, which provides suitable retention and separation from other components in the mixture. fda.gov.tw The mobile phases commonly consist of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid to control the pH and improve peak shape. fda.gov.twcopernicus.org Detection is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the ionized molecule of interest) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides exceptional selectivity and sensitivity. fda.gov.tw

| Parameter | Typical Value/Condition | Rationale |

| Chromatography | ||

| Column | Phenyl-Hexyl or C18 | Provides hydrophobic interaction for retention and separation. fda.gov.twnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier protonates the carboxylic acid, improving peak shape. fda.gov.twcopernicus.org |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting the analyte from the column. copernicus.org |

| Flow Rate | 0.3 - 0.4 mL/min | Standard flow for analytical HPLC/UHPLC systems. fda.gov.twnih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | ESI is standard for LC-MS. Negative mode ([M-H]⁻) is common for acids, but positive mode ([M+H]⁺) is used with certain derivatization agents. nih.govresearchgate.net |

| Precursor Ion (m/z) | 191.10776 ([M-H]⁻) or 193.12232 ([M+H]⁺) | These are the mass-to-charge ratios for the deprotonated and protonated molecule, respectively. uni.lu |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. fda.gov.tw |

| Sample Preparation | Dilute-and-shoot or Solid-Phase Extraction (SPE) | Simple dilution for cleaner samples like urine fda.gov.tw; SPE for concentrating the analyte and removing interferences from complex matrices like plasma. researchgate.net |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, the technique is invaluable for elucidating the solid-state structure of its derivatives. eurjchem.comnii.ac.jp This is particularly important for confirming the absolute configuration of stereoisomers and understanding the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nii.ac.jp

The process involves synthesizing a derivative of this compound that readily forms high-quality single crystals. This could be achieved by forming a salt with a chiral amine or by converting the carboxylic acid to an amide or ester. eurjchem.com The resulting crystalline material is then exposed to a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. nii.ac.jp Mathematical analysis of this pattern allows for the calculation of a three-dimensional electron density map, from which the positions of the individual atoms can be determined with high precision. eurjchem.com

This structural information is critical for applications in drug design and materials science, where the specific conformation and stereochemistry of a molecule can profoundly influence its biological activity or physical properties. google.comtandfonline.com

| Parameter | Description | Significance |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Fundamental property describing the repeating unit of the crystal. eurjchem.com |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | Defines the symmetry operations within the unit cell. eurjchem.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. | Confirms the covalent structure and identifies any unusual geometric features. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Reveals the three-dimensional shape and orientation of different parts of the molecule. |

| Hydrogen Bonding | Identification of hydrogen bond donors, acceptors, and their geometry. | Crucial for understanding the intermolecular forces that stabilize the crystal structure. nii.ac.jp |

Development and Validation of Novel Analytical Protocols for Research Applications

The creation of a new analytical method for this compound for research purposes is a systematic process that culminates in rigorous validation to ensure the data generated is reliable, accurate, and reproducible. mdpi.com Method development involves optimizing all stages of the analysis, from sample preparation to data acquisition. This includes selecting appropriate extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction), choosing the right chromatographic conditions (column, mobile phase, gradient), and fine-tuning mass spectrometer parameters for optimal sensitivity and selectivity. researchgate.net

Once a protocol is developed, it must be validated according to internationally recognized guidelines, such as those from the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA). researchgate.netmdpi.com Validation is the process of providing documented evidence that the method is suitable for its intended purpose. nih.gov Key performance characteristics are evaluated to define the capabilities and limitations of the method.

The main validation parameters include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. mdpi.com

Linearity and Range: The concentration range over which the instrument's response is directly proportional to the analyte concentration. This is typically demonstrated by a calibration curve with a high correlation coefficient (r² > 0.99). nih.gov

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and is expressed as a percentage of the nominal value (e.g., within 85-115%). nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at both the intra-assay (within a single run) and inter-assay (between different runs) levels and is expressed as the coefficient of variation (CV), which should typically be less than 15%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govmdpi.com

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, which can cause suppression or enhancement of the signal. mdpi.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term storage at room temperature). nih.gov

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Selectivity | No significant interfering peaks at the analyte's retention time in blank samples. | Ensures the signal is from the analyte of interest only. mdpi.com |

| Linearity (r²) | > 0.99 | Confirms a proportional relationship between concentration and response. nih.gov |

| Accuracy | 85-115% of nominal value (80-120% for LOQ) | Guarantees the measured concentration is close to the true concentration. nih.gov |

| Precision (%CV) | ≤ 15% (≤ 20% for LOQ) | Ensures the method is repeatable and reproducible. nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration on the standard curve with acceptable accuracy and precision. | Defines the lower limit for reliable quantitative measurements. mdpi.com |

| Stability | Analyte concentration remains within ±15% of the initial value. | Confirms that the analyte does not degrade during sample storage and processing. nih.gov |

Applications of 4 Methyl 4 Phenylpentanoic Acid in Advanced Organic Synthesis

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

4-Methyl-4-phenylpentanoic acid is fundamentally utilized as a building block or starting material for the synthesis of more intricate organic molecules. biosynth.commoldb.comevitachem.com Its value lies in its bifunctional nature: the phenyl ring allows for various aromatic substitution reactions, while the carboxylic acid provides a reactive handle for a wide array of transformations. This dual functionality enables chemists to introduce the core C12H16 skeleton of the molecule into a larger, more complex target structure.

The compound serves as a precursor for a range of derivatives where either the phenyl ring or the carboxylic acid group is modified. For instance, it is a known upstream product for several more complex pentanoic acid derivatives and cyclic ketones. These transformations highlight its role in generating molecular complexity by serving as a foundational piece upon which further chemical architecture is built.

Table 1: Examples of Complex Molecules Derived from this compound

| Downstream Product | Molecular Formula | Chemical Class |

|---|---|---|

| 4-methyl-4-p-hydroxyphenyl-1-pentanoic acid | C12H16O3 | Phenolic Carboxylic Acid |

| 4-(p-Aminophenyl)-4-methylvaleric acid | C12H17NO2 | Amino Acid Derivative |

| 4-methyl-4-(p-methoxyphenyl)pentanoic acid | C13H18O3 | Anisole Derivative |

| 7-methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | C13H16O2 | Tetralone Derivative |

| 4-Methyl-4-(p-nitro-phenyl)valeric acid | C12H15NO4 | Nitro Compound |

| δ,δ-dimethyl-benzenebutanol | C12H18O | Phenyl-substituted Alcohol |

This table is based on downstream products listed for this compound, illustrating its role as a precursor. lookchem.com

Utilization as an Intermediate in the Synthesis of Specialty Chemicals and Functionalized Materials

Beyond its role as a general building block, this compound functions as a key intermediate in multi-step synthetic pathways aimed at producing specialty chemicals. evitachem.comlookchem.com Specialty chemicals are valued for their specific functions rather than their bulk properties, and this intermediate provides a reliable route to molecules with tailored characteristics, particularly those incorporating an aromatic system. evitachem.com

Its application extends to the creation of functionalized materials. For example, research has noted its reaction with cobaltic oxide to form an organometallic complex, demonstrating its utility in materials science. biosynth.com The downstream products derived from this acid, such as those with hydroxyl, amino, and methoxy (B1213986) functional groups, are themselves intermediates for dyes, polymers, and other performance-oriented materials. lookchem.com The synthesis of 7-methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one from this acid is a clear example of its role in producing complex intermediates for further chemical manufacturing. lookchem.com

Application in Agrochemical Synthesis and Related Fields

This compound is identified as an intermediate in the synthesis of agrochemicals. lookchem.com The structural motifs present in the molecule—a substituted pentanoic acid chain and a phenyl group—are common in various classes of herbicides, insecticides, and fungicides. While specific commercial agrochemicals derived directly from this compound are not detailed in readily available literature, its classification as an agrochemical intermediate points to its use in proprietary synthesis routes within the industry. lookchem.com Its derivatives, created through reactions on the phenyl ring or at the carboxylic acid, can be screened for biological activity relevant to crop protection and management.

Development of Novel Synthetic Strategies Leveraging the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of the synthetic utility of this compound, and various strategies have been developed to exploit its reactivity. These methods allow for the controlled and efficient construction of new chemical bonds and the introduction of diverse functional groups.

A prominent strategy involves the conversion of the carboxylic acid into a more versatile intermediate, such as a Weinreb amide. mdpi.com Although demonstrated on similar molecules like 3-hydroxy-5-phenylpentanoic acid, this methodology is directly applicable. The carboxylic acid is reacted with N,O-dimethylhydroxylamine to form the Weinreb amide. mdpi.com This resulting amide is a superior acylating agent that can react cleanly with organolithium or Grignard reagents to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. This provides a precise method for creating new carbon-carbon bonds at the carbonyl carbon. mdpi.com

Another advanced approach is the use of solid-phase synthesis, where the carboxylic acid can be anchored to a polymer resin. google.com This technique facilitates multi-step reaction sequences by simplifying the purification process; unreacted reagents and byproducts are simply washed away from the resin-bound compound. The target molecule is cleaved from the resin only in the final step. This methodology is particularly powerful for creating libraries of related compounds for screening purposes.

Furthermore, the carboxylic acid group often requires protection to allow for chemical modifications elsewhere in the molecule. A variety of protecting groups, such as silyl (B83357) ethers or specific esters, can be employed to temporarily render the acid unreactive while other transformations, for instance on the phenyl ring, are carried out. google.com

Table 2: Advanced Synthetic Strategies for Carboxylic Acids

| Strategy | Description | Key Advantage |

|---|---|---|

| Weinreb Amide Synthesis | Conversion of the carboxylic acid to an N-methoxy-N-methylamide. This amide reacts with organometallic reagents to form ketones. | Prevents over-addition, allowing for the clean and high-yield synthesis of ketones from a carboxylic acid precursor. mdpi.com |

| Solid-Phase Synthesis | The carboxylic acid is attached to a solid polymer support (resin), allowing for sequential reactions with simplified purification. | Streamlines multi-step synthesis and enables the rapid production of compound libraries for high-throughput screening. google.com |

| Protecting Group Chemistry | The carboxylic acid is temporarily converted into a non-reactive derivative (e.g., an ester) to prevent it from interfering with reactions at other sites. | Allows for selective modification of other functional groups within the molecule. google.com |

Computational and Theoretical Studies of 4 Methyl 4 Phenylpentanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 4-methyl-4-phenylpentanoic acid is crucial for understanding its three-dimensional structure and flexibility, which in turn dictate its physical properties and biological interactions. The molecule possesses several rotatable bonds, leading to a complex conformational landscape.

Conformational analysis aims to identify the most stable arrangements of the atoms in space (low-energy conformers). This is typically achieved by systematically rotating the single bonds—specifically around the C2-C3, C3-C4, and C4-phenyl bond axes—and calculating the potential energy of each resulting conformation. The presence of a bulky quaternary carbon (C4) bearing both a phenyl ring and two methyl groups creates significant steric hindrance, which heavily influences the preferred conformations. The phenyl ring and the carboxylic acid group tend to orient themselves to minimize steric clash while allowing for potential intramolecular interactions.

In studies of related molecules, such as derivatives of cis-(+)-N-normetazocine, molecular modeling has been employed to analyze the binding modes and key interactions between ligands and their target receptors. rsc.orgrsc.org For this compound, similar modeling would predict how the molecule might fit into an enzyme's active site, with the phenyl group and carboxylic acid likely serving as key binding moieties. rsc.orgrsc.org A molecular modeling study on a tripeptide fragment containing a similar 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) unit was used to determine the preferred conformation, highlighting the importance of such analyses in understanding molecular geometry. si.edu

Table 1: Predicted Conformational Data for this compound The following data is illustrative, based on typical values for similar structures, as specific experimental or high-level computational studies for this exact molecule are not publicly available.

| Dihedral Angle | Predicted Stable Range | Notes |

| C2-C3-C4-C(phenyl) | -60° to -90° and +60° to +90° | Staggered conformations are favored to reduce steric strain between the alkyl chain and the phenyl group. |

| C3-C4-C(phenyl)-C(aromatic) | 30° to 60° | The phenyl group is likely tilted relative to the pentanoic acid backbone to avoid clashes with the gem-dimethyl groups. |

| C1-C2-C3-C4 | ~180° (anti-periplanar) | An extended chain conformation is generally the lowest energy state for the alkyl backbone. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, charge distribution, and reactivity indices.

For this compound, DFT calculations can elucidate the distribution of electrons within the molecule. The carboxylic acid group is highly polarized and represents the main site of electrophilicity at the carbonyl carbon and nucleophilicity at the hydroxyl oxygen. The phenyl ring acts as a large, electron-rich region. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding reactivity. The HOMO is likely localized on the phenyl ring, making it susceptible to electrophilic attack, while the LUMO is expected to be centered on the carbonyl group of the carboxylic acid, indicating its susceptibility to nucleophilic attack.

Computational studies on fatty acid amide hydrolase (FAAH) inhibitors, including O-arylcarbamates, have utilized docking experiments and Linear Interaction Energy (LIE) calculations to show how these molecules fit within the lipophilic region of a substrate-binding site, mimicking the natural ligands. nih.gov Similar DFT-based approaches for this compound could predict its interaction with biological targets by mapping its electrostatic potential and identifying regions prone to hydrogen bonding or hydrophobic interactions. nih.gov

Table 2: Computed Properties of this compound Data computed by various theoretical models.

| Property | Value | Source |

| Molecular Weight | 192.25 g/mol | PubChem nih.gov |

| XLogP3 | 2.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.govlookchem.com |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.govlookchem.com |

| Rotatable Bond Count | 4 | PubChem nih.govlookchem.com |

| Topological Polar Surface Area | 37.3 Ų | PubChem nih.gov |

| Complexity | 191 | PubChem lookchem.com |

Reaction Pathway Simulations and Transition State Energy Profiling

Theoretical chemistry can simulate the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. This involves identifying the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. By calculating the energy of each of these species, a reaction energy profile can be constructed.

For this compound, a relevant reaction to simulate would be its intramolecular cyclization (lactonization) to form a six-membered lactone, a common reaction for γ-hydroxy or δ-hydroxy acids. While this molecule lacks the hydroxyl group, theoretical studies could model its conversion to a species that can cyclize. For instance, computational studies on the enantioselective lactonization of 5-oxo-5-phenylpentanoic acid used calculations to show that certain catalysts had lower activation energies (ΔGǂ) for the cyclisation step. hud.ac.uk

A mechanistic investigation of the hydroxide-mediated cleavage of ketones, which can produce phenyl-substituted carboxylic acids, was complemented by DFT calculations to characterize two possible reaction pathways. dtu.dk The calculations showed that the scission occurs via nucleophilic attack of hydroxide (B78521) on the ketone, followed by the fragmentation of the resulting oxyanion, and helped to identify the rate-determining step. dtu.dk Similar simulations for reactions involving this compound, such as its esterification or amidation, would involve modeling the approach of the nucleophile to the carboxylic acid, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group. The calculated activation energy for the transition state would predict the reaction rate and feasibility under different conditions.

In Silico Design of Novel Derivatives and Reaction Conditions